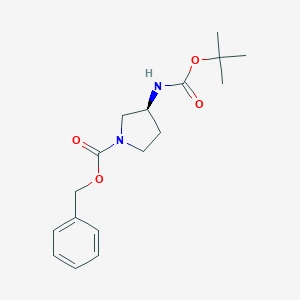

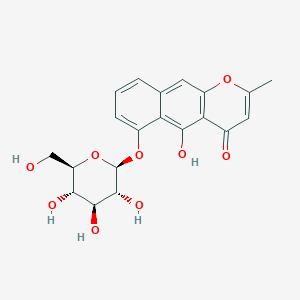

2-硝基苯基 6-O-三苯甲基-β-D-半乳吡喃苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside and related compounds involves multiple steps, including condensation reactions, saponification, and glycosylation processes catalyzed by agents like mercuric cyanide. For instance, the synthesis process may begin with the condensation of specific precursor molecules followed by the protective step saponification to yield crystalline compounds (Matta, Barlow, 1977).

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated through spectroscopic methods, including 1H- and 13C-NMR spectroscopy. This analysis provides insights into the molecular conformations and the spatial arrangement of the atoms within the molecule. Detailed structural analysis might reveal the presence of specific functional groups and their orientations which are crucial for the compound's reactivity and interactions (Abbas, Barlow, Matta, 1981).

Chemical Reactions and Properties

2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside undergoes various chemical reactions, including acetal migration during glycosylations and interactions with different reagents to form disaccharide derivatives. These reactions are essential for extending the oligosaccharide chain or modifying the compound for specific applications (Abbas et al., 1981).

Physical Properties Analysis

The physical properties of 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. These properties are critical for determining the compound's suitability for various applications, including its use as a substrate in enzymatic reactions or as an intermediate in chemical syntheses.

Chemical Properties Analysis

Chemically, 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside exhibits properties characteristic of nitrophenyl glycosides, including reactivity towards nucleophiles and enzymes such as β-galactosidase. Its chemical behavior is exploited in synthesizing complex oligosaccharides and studying enzyme specificity and mechanism (Matta, Barlow, 1976).

科学研究应用

合成中的光敏保护基团

2-硝基苯基 6-O-三苯甲基-β-D-半乳吡喃苷是一种分子,可以在合成化学中更广泛的光敏保护基团类别中使用。光敏保护基团,例如基于硝基苯基衍生物的基团,在为受控化学反应开发光敏系统中发挥着至关重要的作用。这些基团能够选择性地激活或钝化复杂分子中的官能团,从而实现精确的合成转化。此类基团的应用已显示出促进复杂有机化合物合成的前景,包括具有潜在药理活性的化合物 (Amit, Zehavi, & Patchornik, 1974)。

环境归趋和影响

虽然与 2-硝基苯基 6-O-三苯甲基-β-D-半乳吡喃苷没有直接关系,但了解相关硝基苯基化合物的环境归趋和影响有助于洞察类似结构在自然生态系统中的行为方式。例如,3-三氟甲基-4-硝基苯酚 (TFM) 因其环境影响而被广泛研究,特别是在水生环境中。此类研究突出了评估化学物质的生态足迹的重要性,包括潜在的雌激素活性以及对水生生物的影响 (Hubert, 2003)。

药理学试剂的进展

天然化合物与亚硝酰自由基(包括源自硝基苯基的亚硝酰自由基)的缀合物研究强调了创造具有增强或修饰生物活性的药理学试剂的潜力。这些化合物通过掺入亚硝酰自由基,可以提供改善的治疗特性,包括降低毒性和对各种疾病的疗效提高。这一研究领域例证了药物开发的创新方法,利用硝基苯基衍生物的独特特性进行药物化学应用 (Grigor’ev, Tkacheva, & Morozov, 2014)。

分析和诊断应用

化学发光酶免疫分析等分析方法的开发展示了像 2-硝基苯基 6-O-三苯甲基-β-D-半乳吡喃苷这样的化合物的另一个应用领域。这些方法利用化学发光的灵敏性来检测各种生物分子,可能包括硝基苯基的衍生物。此类技术对于临床诊断、环境监测和研究至关重要,为复杂样品的灵敏和特异性分析提供了工具 (Tsuji, Maeda, & Arakawa, 1989)。

安全和危害

The safety data sheet for a similar compound, 2-Nitrophenyl-ß-D-galactopyranoside, suggests that it should be handled with care . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention . If ingested, clean the mouth with water and seek medical attention .

属性

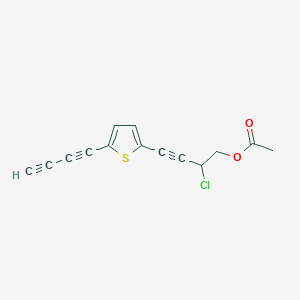

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(2-nitrophenoxy)-6-(trityloxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29NO8/c33-27-26(40-30(29(35)28(27)34)39-25-19-11-10-18-24(25)32(36)37)20-38-31(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,26-30,33-35H,20H2/t26-,27+,28+,29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCAEOBOBJPBKG-HBMYTODVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5=CC=CC=C5[N+](=O)[O-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)OC5=CC=CC=C5[N+](=O)[O-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456426 |

Source

|

| Record name | 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside | |

CAS RN |

114102-89-5 |

Source

|

| Record name | 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B57376.png)

![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)

![Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B57386.png)